

# Dodacin Hydrochloride: A Technical Guide to its Origin and Synthesis

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## Compound of Interest

Compound Name: *Dodacin hydrochloride*

Cat. No.: *B1195978*

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## Abstract

**Dodacin hydrochloride**, a potent antimicrobial agent, has a history rooted in the development of industrial disinfectants. This technical guide provides a comprehensive overview of the origin, synthesis, and physicochemical properties of **Dodacin hydrochloride**. While the precise initial synthesis documentation is not readily available in public records, this document compiles plausible synthetic pathways based on related compounds and patents. Detailed experimental protocols, quantitative data, and visualizations of the synthetic route and proposed mechanism of action are presented to support researchers in the fields of medicinal chemistry and drug development.

## Introduction

**Dodacin hydrochloride**, chemically known as N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride, is an amphoteric surfactant with broad-spectrum antimicrobial activity.<sup>[1]</sup> It is effective against both gram-positive and gram-negative bacteria, as well as fungi.<sup>[1]</sup> Its primary application has been as a disinfectant in various industrial and commercial settings. This document delves into the origins of **Dodacin hydrochloride**, provides a detailed, plausible synthetic protocol, and summarizes its key chemical and physical properties.

## Origin and Historical Context

The precise origin of the first synthesis of **Dodacin hydrochloride** is not explicitly detailed in readily accessible scientific literature. However, evidence strongly suggests its development is linked to the commercial disinfectant TEGO 51, produced by Th. Goldschmidt AG.[2] Technical bulletins and safety data sheets for TEGO 51 describe its active component as "dodecyldiethylenediamino glycine hydrochloride," a synonym for **Dodacin hydrochloride**. This indicates that the compound was likely first synthesized and commercialized as an industrial biocide rather than a pharmaceutical agent. The development of such amphoteric surfactants was a significant area of research in the mid-20th century, focusing on creating effective yet less corrosive disinfectant solutions.

## Physicochemical Properties

**Dodacin hydrochloride** is a white to off-white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Dodacin Hydrochloride**

Property	Value	Reference
CAS Number	18205-85-1	[1]
Molecular Formula	C18H40ClN3O2	[1]
Molecular Weight	366.0 g/mol	[2]
IUPAC Name	N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]glycine hydrochloride	[1]
Synonyms	Dodecyldiaminoethylglycine hydrochloride, TEGO 51, Ampholan	[2]
Appearance	White to off-white solid	
Solubility	Soluble in water	

## Synthesis of Dodacin Hydrochloride

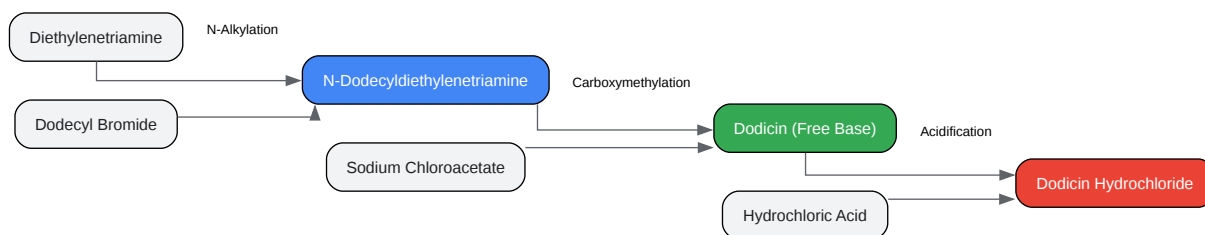
While the original synthesis documentation is not publicly available, a plausible and chemically sound synthetic route can be derived from patents describing the synthesis of similar glycine-type amphoteric surfactants. A likely two-step synthesis is proposed, starting from N-dodecyldiethylenetriamine and sodium chloroacetate.

## Proposed Synthetic Pathway

The synthesis can be logically divided into two primary reactions:

- N-Alkylation of Diethylenetriamine: Reaction of diethylenetriamine with a dodecyl halide to form N-dodecyldiethylenetriamine.
- Carboxymethylation: Subsequent reaction of the N-dodecyldiethylenetriamine intermediate with sodium chloroacetate to introduce the glycine moiety, followed by acidification to yield the hydrochloride salt.

A diagram of this proposed synthetic workflow is provided below.



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Caption: Proposed two-step synthesis workflow for **Dodacin hydrochloride**.

## Detailed Experimental Protocol

The following protocol is a detailed, hypothetical procedure based on established chemical principles for the synthesis of related compounds.

### Step 1: Synthesis of N-Dodecyldiethylenetriamine

- **Reaction Setup:** To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethylenetriamine (5.0 mol) and ethanol (500 mL).
- **Addition of Alkyl Halide:** While stirring, add dodecyl bromide (1.0 mol) dropwise from the dropping funnel over a period of 2 hours. The reaction is exothermic, and the temperature should be maintained below 50°C using a water bath.
- **Reaction:** After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours.
- **Work-up:** Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. The excess diethylenetriamine and ethanol are removed by vacuum distillation. The resulting crude N-dodecyldiethylenetriamine is a viscous liquid.

### Step 2: Synthesis of **Dodacin Hydrochloride**

- **Reaction Setup:** In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude N-dodecyldiethylenetriamine (1.0 mol) in water (500 mL).
- **Carboxymethylation:** Add a solution of sodium chloroacetate (1.0 mol) in water (200 mL) to the flask.
- **Reaction:** Heat the mixture to 90-100°C and maintain with stirring for 8-10 hours. The pH of the reaction mixture should be monitored and maintained between 9-10 by the periodic addition of a 20% sodium hydroxide solution.
- **Acidification and Isolation:** After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid until the pH of the solution is between 5.0 and 6.0. The product, **Dodacin hydrochloride**, will precipitate out of the solution.
- **Purification:** The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield **Dodacin hydrochloride** as a white solid.

## Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis.

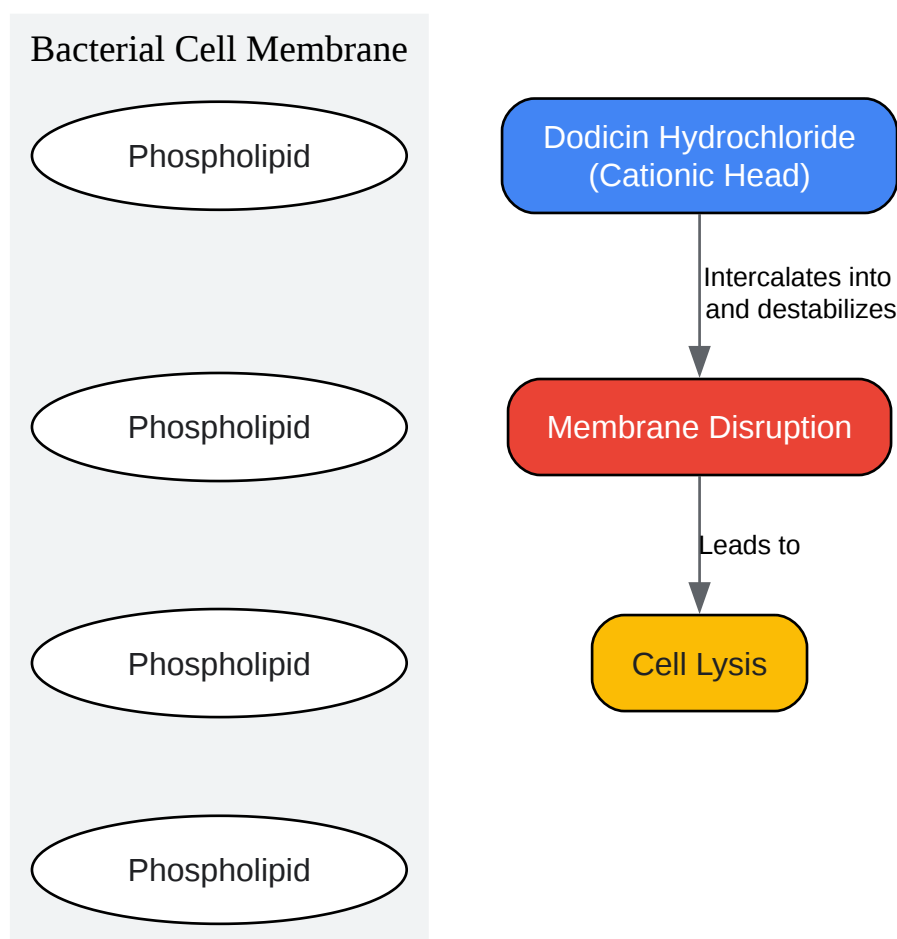
Table 2: Quantitative Data for the Synthesis of **Dodacin Hydrochloride**

Parameter	Step 1: N-Alkylation	Step 2: Carboxymethylation & Acidification
Reactant	Diethylenetriamine	N-Dodecyldiethylenetriamine
Dodecyl Bromide	Sodium Chloroacetate, HCl	
Stoichiometry	5:1 (Amine:Halide)	1:1:1 (Intermediate:Chloroacetate:H Cl)
Expected Yield	~80%	~90%
Purity (Crude)	>90%	>95%
Purity (Recrystallized)	-	>98%

## Mechanism of Antimicrobial Action

**Dodacin hydrochloride**'s antimicrobial activity stems from its amphoteric nature and surfactant properties. As a surfactant, it disrupts the lipid bilayers of microbial cell membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The cationic nature of the molecule at physiological pH facilitates its interaction with the negatively charged components of bacterial cell walls.

A simplified diagram illustrating this proposed mechanism is provided below.



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Caption: Proposed mechanism of action of **Dodecin hydrochloride** on bacterial cell membranes.

## Conclusion

**Dodecin hydrochloride** is a well-established antimicrobial agent with a history intertwined with the development of industrial disinfectants. While its precise origin is not documented in primary scientific literature, a plausible synthetic route can be constructed based on related chemical patents and knowledge of surfactant chemistry. The provided technical guide offers a comprehensive overview of its properties, a detailed hypothetical synthesis protocol, and an illustration of its mechanism of action, serving as a valuable resource for researchers in the field. Further investigation into the historical archives of companies like Th. Goldschmidt AG may provide more definitive information on its initial discovery and development.

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## References

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